[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
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Overview
Description
[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Acylation: The final step involves the acylation of the imidazolidinone ring with acetic anhydride or a similar reagent to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorophenyl group and the imidazolidinone ring makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidinone ring can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
- [4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
- [4-(4-Methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Uniqueness
Compared to its analogs, [4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as electronegativity and reactivity. This can lead to differences in biological activity and stability, making it a valuable compound for further research and development.
Biological Activity
[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS No. 956327-03-0) is a synthetic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁FN₂O₄ |
Molecular Weight | 266.23 g/mol |
IUPAC Name | 2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Appearance | Powder |
Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may interact with the α/β-hydrolase domain (ABHD) family of enzymes, which are crucial in lipid metabolism and signaling pathways associated with various diseases such as cancer and diabetes .
Inhibition Studies
Research has indicated that this compound exhibits significant inhibitory activity against phosphatases, particularly protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic therapies. In vitro studies have demonstrated that it can enhance insulin receptor phosphorylation and improve glucose uptake in muscle cells .
Pharmacological Effects
- Anti-Diabetic Potential : The compound's ability to modulate glucose metabolism positions it as a candidate for diabetes management. In cellular assays, it has been shown to increase glucose uptake significantly compared to controls .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It demonstrated selective cytotoxicity, indicating potential for use in cancer therapeutics .
- Neuroprotective Effects : Emerging evidence suggests that compounds within the imidazolidinone class may exert neuroprotective effects through modulation of lipid signaling pathways, which could be beneficial in neurodegenerative diseases .
Study on Insulin Sensitivity
A study conducted by Ma et al. explored the effects of this compound on insulin sensitivity in L6 muscle cells. The results showed a notable increase in glucose uptake by 15% relative to control cells at a concentration of 25 µM. This suggests that the compound may enhance insulin signaling pathways effectively .
Cancer Cell Line Evaluation
In another investigation, the compound was tested against several cancer cell lines to assess its cytotoxic properties. The results indicated that it exhibited a higher inhibitory capacity on PTP1B compared to other phosphatases, leading to reduced proliferation rates in treated cells .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c1-12(7-2-4-8(13)5-3-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNVPEAJZWNGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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